L-Tyrosyl-L-alanyl-L-alanylglycine
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Overview
Description
L-Tyrosyl-L-alanyl-L-alanylglycine is a tripeptide composed of the amino acids tyrosine, alanine, and glycine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this tripeptide contributes to its specific properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Tyrosyl-L-alanyl-L-alanylglycine can be synthesized through peptide coupling reactions. One common method involves the use of protected amino acids, which are sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). After each coupling step, the protecting groups are removed, and the next amino acid is added .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. In SPPS, the peptide is assembled on a solid resin support, and each amino acid is added sequentially. This method is advantageous for producing large quantities of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-alanyl-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the peptide bonds or specific functional groups within the peptide.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of the amino acids.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction of peptide bonds can yield smaller peptide fragments .
Scientific Research Applications
L-Tyrosyl-L-alanyl-L-alanylglycine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzymatic studies and protein interactions.
Medicine: It has potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.
Industry: It is used in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-alanyl-L-alanylglycine involves its interaction with specific molecular targets and pathways. The tyrosine residue can participate in phosphorylation reactions, which are crucial for signal transduction processes. The peptide can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosyl-L-alanylglycine: A dipeptide with similar properties but lacking one alanine residue.
L-Alanyl-L-tyrosine: Another dipeptide with different sequence and properties.
L-Tyrosyl-L-lysyl-L-alanylglycine:
Uniqueness
L-Tyrosyl-L-alanyl-L-alanylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of tyrosine allows for interactions with enzymes and receptors, while the alanine and glycine residues contribute to the peptide’s stability and solubility .
Properties
CAS No. |
62570-92-7 |
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Molecular Formula |
C17H24N4O6 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H24N4O6/c1-9(15(25)19-8-14(23)24)20-16(26)10(2)21-17(27)13(18)7-11-3-5-12(22)6-4-11/h3-6,9-10,13,22H,7-8,18H2,1-2H3,(H,19,25)(H,20,26)(H,21,27)(H,23,24)/t9-,10-,13-/m0/s1 |
InChI Key |
GSIKPRVGZGFPQU-KWBADKCTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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